O3-deacetyl rocuronium bromide
Overview
Description
O3-deacetyl rocuronium bromide is a derivative of rocuronium bromide, a non-depolarizing neuromuscular blocking agent used in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Rocuronium bromide is an aminosteroid compound that acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction .
Preparation Methods
The synthesis of O3-deacetyl rocuronium bromide involves several steps, starting from the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide . The resulting keto intermediate is reduced to a secondary alcohol, followed by the opening of the epoxide ring using morpholine. Subsequent selective acetylation yields a 2-morpholinyl-3,17-dihydroxy steroidal derivative, which is then reacted with allyl bromide to produce rocuronium bromide . The deacetylation process involves removing the acetyl group from the rocuronium bromide molecule to obtain this compound .
Chemical Reactions Analysis
O3-deacetyl rocuronium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O3-deacetyl rocuronium bromide has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of neuromuscular blocking agents.
Biology: The compound is used in research to understand the mechanisms of neuromuscular blockade and to develop new muscle relaxants.
Medicine: It is studied for its potential use in anesthesia and as a neuromuscular blocking agent in surgical procedures.
Mechanism of Action
O3-deacetyl rocuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction . This action prevents acetylcholine from binding to its receptors, thereby inhibiting the depolarization of the muscle cell membrane and causing muscle relaxation . The compound acts as a non-depolarizing neuromuscular blocker, meaning it does not cause continuous depolarization of the muscle membrane .
Comparison with Similar Compounds
O3-deacetyl rocuronium bromide is similar to other non-depolarizing neuromuscular blocking agents such as:
Vecuronium bromide: Another aminosteroid neuromuscular blocker with a similar mechanism of action but different pharmacokinetic properties.
Pancuronium bromide: A long-acting neuromuscular blocker with a slower onset of action compared to rocuronium.
Atracurium besylate: A non-depolarizing neuromuscular blocker with a different chemical structure and metabolism. The uniqueness of this compound lies in its rapid onset and intermediate duration of action, making it suitable for various surgical procedures.
Properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-29,34-35H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFZQXWVPBFDX-LKRYSLHCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935114 | |
Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-65-9 | |
Record name | Desdiacetylpancuronium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desdiacetylpancuronium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE6O13WP0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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